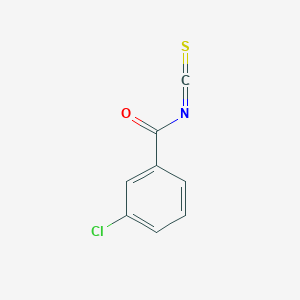

3-Chlorobenzoyl isothiocyanate

Description

Significance within Organic Synthesis and Medicinal Chemistry Paradigms

The primary significance of 3-chlorobenzoyl isothiocyanate lies in its utility as a versatile intermediate for the synthesis of a wide array of organic molecules, particularly nitrogen- and sulfur-containing heterocycles. arkat-usa.org The isothiocyanate functional group is a heterocumulene, featuring two electrophilic carbon atoms, which makes it highly susceptible to attack by nucleophiles. arkat-usa.org This inherent reactivity is further amplified by the adjacent electron-withdrawing acyl group. arkat-usa.org

In organic synthesis, this compound is frequently employed in reactions with nucleophiles like amines, alcohols, and hydrazines to construct more complex molecular architectures. A predominant application is its reaction with primary and secondary amines to yield N-acylthiourea derivatives. amazonaws.comiucr.org These thiourea (B124793) derivatives are not only stable compounds but also serve as versatile precursors for the synthesis of various heterocyclic systems, including thiazoles, pyrimidines, and triazines. researchgate.netnih.gov For instance, this compound can be generated in situ from 3-chlorobenzoyl chloride and potassium thiocyanate (B1210189), and then immediately reacted with an amine, such as 2-aminobenzothiazole, to produce N-acylthiourea compounds. amazonaws.comamazonaws.com

Historical Development and Evolution of Acyl Isothiocyanate Research

The study of isothiocyanates, organic compounds containing the -N=C=S group, has a long history, with many natural variants like allyl isothiocyanate being known for centuries as the pungent principles in mustard and cruciferous vegetables. nih.govwikipedia.org The synthetic counterparts, particularly acyl isothiocyanates, became key subjects of research as organic chemistry advanced.

Historically, a common and straightforward method for preparing acyl isothiocyanates has been the reaction of acyl chlorides with inorganic thiocyanate salts, such as potassium or ammonium (B1175870) thiocyanate. arkat-usa.org Early research established that this reaction overwhelmingly favors the formation of the acyl isothiocyanate isomer (R-CO-NCS) over the isomeric acyl thiocyanate (R-CO-SCN). acs.org Computational studies have since provided a rationale for this observation, indicating that while acyl thiocyanates can be formed, they readily rearrange to the more thermodynamically stable isothiocyanate form. acs.org

The evolution of this research field saw the expansion of the synthetic toolbox for creating these reagents and their derivatives. The chemistry of acyl isothiocyanates was found to be rich and diverse, providing pathways to numerous biologically relevant heterocycles. arkat-usa.org Researchers moved from studying simple reactions to employing these compounds in more complex, multi-component reactions to build molecular diversity. The unique reactivity imparted by the carbonyl group adjacent to the isothiocyanate function distinguishes them from the more widely studied alkyl or aryl isothiocyanates, making them a specific and valuable subclass of reagents. arkat-usa.org

Current Research Landscape and Emerging Trajectories for this compound

The current research involving this compound is heavily focused on its application as a synthon for novel bioactive compounds. A major trajectory involves its reaction with various amino-heterocycles to generate new N-acylthiourea derivatives, which are then evaluated for their potential as therapeutic agents. For example, studies have detailed the synthesis of compounds like 1-(3-chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea by reacting the isothiocyanate with 2,3-dimethylaniline. iucr.org These products are thoroughly characterized, and their solid-state structures are often analyzed to understand intramolecular and intermolecular interactions, which can be crucial for their biological function. iucr.org

Another significant area of research is in coordination chemistry. The N-acylthiourea derivatives obtained from this compound possess multiple donor atoms (O, N, and S), making them excellent ligands for metal ions. amazonaws.com Researchers are exploring the synthesis of coordination complexes with transition metals, as these complexes can exhibit enhanced or entirely new biological properties, such as improved antimicrobial activity, compared to the free ligands. amazonaws.com

Emerging trajectories point towards the use of this compound in the construction of more elaborate heterocyclic systems and in the development of compounds with targeted biological activities. Its use in the synthesis of pyrimidine (B1678525) derivatives and other fused heterocycles continues to be an active field of investigation. scirp.orgscirp.org The consistent goal is to leverage the specific reactivity of this compound to create novel molecular entities for evaluation in drug discovery programs, with a particular focus on antimicrobial and anticancer applications.

Data Tables

Table 1: Physicochemical Properties of this compound

This table presents calculated physicochemical properties for this compound (CAS No: 66090-36-6).

| Property | Value | Unit |

| Molecular Formula | C₈H₄ClNOS | |

| Molecular Weight | 197.64 | g/mol |

| Normal Boiling Point (Tboil) | 651.35 | K |

| Critical Temperature (Tc) | 922.35 | K |

| Critical Pressure (Pc) | 3801.00 | kPa |

| Enthalpy of Vaporization (ΔvapH°) | 57.91 | kJ/mol |

| Enthalpy of Formation (ΔfH°gas) | 172.36 | kJ/mol |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.583 | |

| Water Solubility (log10WS) | -3.24 | mol/l |

Data sourced from Cheméo, based on computational methods (Joback and Crippen). chemeo.com

Table 2: Examples of Derivatives Synthesized from this compound

This table highlights some of the chemical entities synthesized using this compound as a key reactant.

| Reactant | Resulting Derivative | Research Focus |

| 2-Aminobenzothiazole | 3-(1,3-Benzothiazol-2-yl)-1-(3-chlorobenzoyl)thiourea | Synthesis of thiourea derivatives and their use in coordination chemistry. amazonaws.comamazonaws.com |

| 2,3-Dimethylaniline | 1-(3-Chlorobenzoyl)-3-(2,3-dimethylphenyl)thiourea | Synthesis and structural characterization of novel N-acylthioureas. iucr.org |

| β-Oxoanilide derivative | Pyrimidinethione derivative | Synthesis of heterocyclic compounds like pyrimidines. scirp.orgscirp.org |

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNOS/c9-7-3-1-2-6(4-7)8(11)10-5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUISLKTWVWIULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373878 | |

| Record name | 3-chlorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66090-36-6 | |

| Record name | 3-chlorobenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorobenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Chlorobenzoyl Isothiocyanate

Established Synthetic Pathways to 3-Chlorobenzoyl Isothiocyanate

The preparation of this compound can be approached via direct and alternative methods. The most common pathway involves the reaction of an acyl chloride with a thiocyanate (B1210189) salt, while other routes offer flexibility by starting from different precursor molecules.

Direct Preparation via Reaction of 3-Chlorobenzoyl Chloride with Thiocyanate Salts

The most direct and widely employed method for synthesizing aroyl isothiocyanates, including this compound, is the reaction of the corresponding aroyl chloride with an inorganic thiocyanate salt. arkat-usa.org This nucleophilic substitution reaction is a cornerstone in the synthesis of this class of compounds. buet.ac.bd

The process involves reacting 3-Chlorobenzoyl chloride with a suitable thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). arkat-usa.orggoogle.com The reaction is typically carried out in an anhydrous organic solvent, like acetone (B3395972) or toluene. google.com For instance, a common procedure involves dissolving the thiocyanate salt in dry acetone, to which 3-Chlorobenzoyl chloride is added, often with vigorous stirring. The reaction can be exothermic, and upon completion, the inorganic chloride salt (e.g., KCl or NH₄Cl) precipitates out of the solution and can be removed by filtration. google.com Evaporation of the solvent from the filtrate yields the crude this compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Chlorobenzoyl chloride | Potassium Thiocyanate or Ammonium Thiocyanate | This compound | Nucleophilic Acyl Substitution |

A summary of the direct synthesis pathway.

Alternative Synthetic Routes and Optimized Production Strategies

Beyond the direct acylation of thiocyanate salts, alternative pathways to isothiocyanates exist, which can be adapted for the synthesis of this compound. A prevalent alternative route begins with the corresponding primary amine, in this case, 3-chloroaniline. chemrxiv.org This method involves the in-situ generation of a dithiocarbamate (B8719985) salt by treating the amine with carbon disulfide (CS₂) in the presence of a base. nih.govresearchgate.net The intermediate dithiocarbamate is then decomposed to the isothiocyanate using a desulfurizing agent. A wide variety of reagents can effect this transformation, including tosyl chloride, hydrogen peroxide, and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). nih.govorganic-chemistry.org

Modern advancements in synthetic methodology have led to optimized production strategies that can enhance reaction rates and yields. researchgate.net For the synthesis of aroyl isothiocyanates, techniques such as microwave-assisted synthesis have been shown to be effective. arkat-usa.orgresearchgate.net Microwave irradiation can significantly shorten reaction times and often leads to higher yields compared to conventional heating. researchgate.net Another optimization strategy involves the use of phase-transfer catalysis, which can facilitate the reaction between the water-soluble thiocyanate salt and the organic-soluble acyl chloride, sometimes even under solvent-free conditions. arkat-usa.orgbuet.ac.bd

Precursor Compounds and Their Influence on Synthetic Outcomes

The success of the synthesis of this compound is heavily dependent on the quality and reactivity of its precursor compounds.

For the direct pathway (Section 2.1.1), the primary precursors are 3-Chlorobenzoyl chloride and a thiocyanate salt (e.g., potassium or ammonium thiocyanate). molbase.com The purity of 3-Chlorobenzoyl chloride is paramount. The presence of its hydrolysis product, 3-chlorobenzoic acid, can lead to side reactions and reduce the yield of the desired isothiocyanate. Furthermore, the reaction is sensitive to moisture, as water can react with both the starting acyl chloride and the product. Therefore, the use of anhydrous solvents and dried thiocyanate salts is crucial for achieving high yields and purity. google.com

In the alternative route starting from an amine (Section 2.1.2), the key precursors are 3-chloroaniline and carbon disulfide . The reactivity of the aniline (B41778) can be a determining factor. Aryl amines with electron-withdrawing groups, such as the chloro group in 3-chloroaniline, can be less nucleophilic than simple aniline. This may necessitate specific reaction conditions or more potent desulfurizing agents to achieve efficient conversion to the isothiocyanate. chemrxiv.org The choice of the desulfurizing agent is also critical, as some reagents are not universally effective for amines with electron-deficient aromatic rings. chemrxiv.org

Chemical Reactivity and Derivatization Strategies of 3 Chlorobenzoyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The isothiocyanate group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent 3-chlorobenzoyl group, which enhances the electrophilicity of the central carbon atom. This reactivity is the foundation for the synthesis of numerous derivatives, including N-acyl thioureas and thiosemicarbazides, which are often stable intermediates for the construction of more complex heterocyclic systems.

The reaction of 3-chlorobenzoyl isothiocyanate with primary or secondary amines leads to the formation of N-(3-chlorobenzoyl)-N'-substituted thioureas. This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. These N-acyl thiourea (B124793) derivatives are of significant interest due to their wide range of biological activities and their utility as precursors in heterocyclic synthesis.

Similarly, the reaction with hydrazine (B178648) or its derivatives, such as hydrazides, yields the corresponding thiosemicarbazides. These compounds are key intermediates in the synthesis of various five- and six-membered heterocyclic rings. The general synthetic scheme for the formation of N-acyl thioureas and thiosemicarbazides from this compound is depicted below:

Scheme 1: Synthesis of N-Acyl Thioureas and Thiosemicarbazides

The synthesis of these derivatives is typically carried out in an inert solvent, and the products can be isolated in good yields. The structural characterization of these compounds is commonly performed using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR.

Table 1: Spectroscopic Data for Representative N-(3-chlorobenzoyl)thiourea Derivatives

| Compound | Amine Reactant | Melting Point (°C) | Selected ¹H NMR Signals (δ, ppm) | Selected ¹³C NMR Signals (δ, ppm) |

| 1a | Aniline (B41778) | 155-157 | 7.4-8.0 (m, Ar-H), 11.8 (s, NH), 12.5 (s, NH) | 181.2 (C=S), 168.5 (C=O), 125-140 (Ar-C) |

| 1b | 4-Methylaniline | 162-164 | 2.3 (s, CH₃), 7.2-7.9 (m, Ar-H), 11.7 (s, NH), 12.4 (s, NH) | 181.0 (C=S), 168.3 (C=O), 21.0 (CH₃), 125-140 (Ar-C) |

| 1c | 4-Methoxyaniline | 148-150 | 3.8 (s, OCH₃), 6.9-7.9 (m, Ar-H), 11.6 (s, NH), 12.3 (s, NH) | 180.9 (C=S), 168.2 (C=O), 55.6 (OCH₃), 114-160 (Ar-C) |

The adducts formed from the nucleophilic addition to this compound are often not the final products but serve as versatile intermediates for subsequent intramolecular cyclization reactions. These cyclizations provide access to a wide variety of heterocyclic scaffolds, which are of great importance in medicinal chemistry and materials science.

Thiazole (B1198619) and thiazoline (B8809763) derivatives can be synthesized from this compound through the Hantzsch thiazole synthesis. nih.govmdpi.comijper.orgsynarchive.com In this approach, the isothiocyanate is first converted to a thiourea derivative by reaction with an amine. The resulting N-(3-chlorobenzoyl)thiourea can then undergo condensation with an α-haloketone to furnish the corresponding thiazole. The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration.

Quinazolinone derivatives can be prepared from this compound by reaction with anthranilic acid or its derivatives. uin-malang.ac.id The initial step is the formation of an N-(3-chlorobenzoyl)thiourea adduct, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to form the quinazolinone ring.

Similarly, benzoxazole (B165842) derivatives can be synthesized by reacting this compound with 2-aminophenol. The reaction proceeds through the formation of a thiourea intermediate, followed by cyclization and elimination of H₂S to yield the benzoxazole ring system.

Table 2: Heterocyclic Systems Derived from this compound

| Heterocycle | Bifunctional Reactant | General Structure |

| Quinazolinone | Anthranilic Acid |  |

| Benzoxazole | 2-Aminophenol |  |

The reactivity of this compound extends to the synthesis of a variety of other sulfur- and nitrogen-containing heterocycles. mdpi.com For example, reaction with hydrazides can lead to thiosemicarbazide (B42300) intermediates, which can be cyclized to form triazole or thiadiazole derivatives. The specific outcome of these reactions is often dependent on the reaction conditions and the nature of the substituents on the hydrazine moiety.

Cyclization Reactions for the Synthesis of Heterocyclic Scaffolds

Reactions with Amines and Diamines: Elucidating Reaction Mechanisms and Product Diversity

The reaction of this compound with amines and diamines is a cornerstone of its chemical utility. The nucleophilic addition of an amine to the isothiocyanate is a rapid and generally high-yielding reaction that forms the basis for the synthesis of a wide array of derivatives.

With monofunctional amines, the reaction leads to the formation of N,N'-disubstituted thioureas as the primary products. The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon of the isothiocyanate, leading to a zwitterionic intermediate that rapidly rearranges to the stable thiourea.

When this compound is treated with diamines, such as ethylenediamine (B42938) or o-phenylenediamine (B120857), the reaction can lead to a variety of products depending on the stoichiometry and reaction conditions. With a 1:1 molar ratio of the diamine to the isothiocyanate, a mono-adduct is formed, which retains a free amino group that can participate in further reactions. If a 2:1 ratio of the isothiocyanate to the diamine is used, a bis-thiourea derivative can be obtained. These bis-thioureas are interesting molecules for coordination chemistry and the synthesis of macrocyclic structures.

The diversity of products arises from the potential for the initial adducts to undergo subsequent intramolecular or intermolecular reactions. For instance, the mono-adduct formed from o-phenylenediamine can undergo intramolecular cyclization to form a benzimidazole (B57391) derivative. The elucidation of these reaction pathways is crucial for the selective synthesis of desired products.

Coordination Chemistry and Metal Complexation

The isothiocyanate group is a versatile functional group in coordination chemistry, not typically by coordinating directly to a metal center, but by serving as a reactive site for the synthesis of more complex polydentate ligands. The electrophilic carbon atom of this compound is susceptible to nucleophilic attack by primary amines, hydrazines, or other similar reagents, leading to the formation of N-acylthiourea derivatives. These resulting molecules are excellent chelating agents for a variety of transition metals, binding through the carbonyl oxygen and the thiourea sulfur atom.

Synthesis and Characterization of Transition Metal Complexes with this compound Derived Ligands

The primary strategy for creating transition metal complexes involving this compound is through its conversion into N,N-dialkyl-N'-(3-chlorobenzoyl)thiourea ligands. This conversion is a critical first step, as the resulting acylthiourea derivative provides the necessary donor atoms for stable metal chelation.

Ligand Synthesis: The synthesis of the ligand involves the reaction of this compound with a secondary amine, such as dimethylamine (B145610) or diethylamine. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, yielding the corresponding N,N-dialkyl-N'-(3-chlorobenzoyl)thiourea.

Complex Synthesis: Transition metal complexes are typically synthesized by reacting the N,N-dialkyl-N'-(3-chlorobenzoyl)thiourea ligand with a metal(II) salt, often a metal acetate, in a suitable solvent like methanol. nih.gov The general reaction involves mixing stoichiometric amounts of the ligand and the metal salt, often with gentle heating, to promote the formation of the complex. The resulting solid complexes can then be isolated by filtration. Using this method, complexes with various transition metals, including Nickel(II) and Copper(II), have been successfully synthesized. nih.gov

Characterization: The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center and to determine the geometry of the resulting complex.

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.

Infrared (IR) Spectroscopy: This is a crucial technique for verifying the coordination mode. A shift in the vibrational frequencies of the C=O (carbonyl) and C=S (thiocarbonyl) groups in the ligand upon complexation provides strong evidence of coordination. Typically, the C=O stretching frequency decreases, and the C=S stretching frequency also shifts, indicating that both the oxygen and sulfur atoms are involved in bonding to the metal ion. nih.govrdd.edu.iq The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-S bonds. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the central metal ion. The positions of the d-d transition bands are characteristic of specific geometries, such as octahedral, square planar, or tetrahedral. nih.gov

Magnetic Susceptibility Measurements: These measurements help to determine the number of unpaired electrons in the metal center, which further elucidates its oxidation state and coordination environment. nih.gov

Based on these characterization methods, researchers have been able to confirm the formation and propose structures for various transition metal complexes derived from acylthiourea ligands. nih.gov

| Metal Ion | Ligand | Proposed Geometry | Key Characterization Evidence |

| Nickel(II) | N,N-dialkyl-N'-(3-chlorobenzoyl)thiourea | Square Planar | Shifts in IR bands (C=O, C=S), UV-Vis spectra, Elemental Analysis nih.gov |

| Copper(II) | N,N-dialkyl-N'-(3-chlorobenzoyl)thiourea | Square Planar | Shifts in IR bands (C=O, C=S), UV-Vis spectra, Elemental Analysis nih.gov |

| Cobalt(II) | Analogous Acylthiourea Ligands | Tetrahedral / Octahedral | Magnetic Moment, UV-Vis Spectra nih.govnih.gov |

| Zinc(II) | Analogous Acylthiourea Ligands | Tetrahedral | NMR Spectroscopy, IR Spectroscopy hilarispublisher.com |

Ligand Design, Binding Modes, and Coordination Geometries

The derivatives of this compound, particularly the N-acylthioureas, are highly effective ligands due to their ability to form stable chelate rings with metal ions.

Ligand Design: The design of these ligands is centered around the N-acylthiourea backbone [-C(O)-NH-C(S)-N-]. This framework positions a hard donor atom (carbonyl oxygen) and a soft donor atom (thiourea sulfur) in a spatially favorable arrangement for chelation. The reaction of this compound with various amines allows for the tuning of the ligand's steric and electronic properties by altering the substituents on the nitrogen atom. nih.gov

Binding Modes: The most common binding mode for N-acylthiourea ligands derived from this compound is as a bidentate chelating agent. Coordination occurs through the carbonyl oxygen and the thiocarbonyl sulfur atom. nih.govrdd.edu.iq Upon deprotonation of the N-H proton, the ligand forms a stable six-membered chelate ring with the metal center. This O,S-coordination is consistently observed in complexes with various transition metals. nih.govrsc.org This mode of coordination is favored as it leads to a thermodynamically stable complex.

Coordination Geometries: The coordination geometry of the resulting complex is determined by the nature of the metal ion, its oxidation state, and the stoichiometry of the metal-ligand reaction. For divalent metal ions like Ni(II) and Cu(II) with two N,N-dialkyl-N'-(3-chlorobenzoyl)thiourea ligands, a square planar geometry is commonly observed. nih.gov In these [ML₂] type complexes, the two bidentate ligands coordinate to the central metal ion with the two sulfur and two oxygen atoms arranged in a cis configuration. nih.gov

Other coordination geometries are also possible, as seen with analogous acylthiourea complexes:

Tetrahedral: Often seen with Co(II) and Zn(II) ions. nih.govworktribe.com

Octahedral: Can be formed when the remaining coordination sites are occupied by solvent molecules (like water) or other ancillary ligands. nih.gov

The specific geometry is a result of a combination of factors including the electronic configuration of the metal ion (e.g., d⁸ Ni(II) favoring square planar) and the steric demands of the ligands. nih.govwikipedia.org The flexibility of the acylthiourea backbone allows it to adapt to the preferred coordination number and geometry of the central metal ion.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis (¹H, ¹³C NMR)

While specific experimental spectra for 3-Chlorobenzoyl isothiocyanate are not widely reported in public databases, the expected NMR signals can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to be characterized by signals corresponding to the four protons on the aromatic ring. Due to the meta-substitution pattern, these protons are chemically non-equivalent and would likely appear as a complex set of multiplets in the aromatic region, typically between 7.5 and 8.2 ppm. The splitting pattern would arise from both ortho- and meta-couplings between the adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. Six of these signals would be in the aromatic region (125-140 ppm), one for the carbonyl carbon (C=O), and one for the isothiocyanate carbon (N=C=S). The carbonyl carbon signal is anticipated to appear significantly downfield, generally in the range of 160-170 ppm. The isothiocyanate carbon signal is typically found around 130-145 ppm; however, it is often observed as a broad and weak signal. This broadening is a known phenomenon for the isothiocyanate group, attributed to the quadrupolar relaxation effects of the adjacent nitrogen atom and the specific chemical environment, which can sometimes make it difficult to detect. researchgate.net

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.5 - 8.2 | Four protons, complex multiplet pattern expected. |

| ¹³C | Aromatic (Ar-C) | 125 - 140 | Six distinct signals expected. |

| ¹³C | Carbonyl (C=O) | 160 - 170 | Single, sharp signal. |

| ¹³C | Isothiocyanate (N=C=S) | 130 - 145 | Signal is often broad and may be difficult to observe. |

Infrared (IR) and UV-Visible Spectroscopy for Molecular Fingerprinting and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides a distinct molecular fingerprint based on the vibrational frequencies of its functional groups. The gas-phase spectrum available from the National Institute of Standards and Technology (NIST) database shows several characteristic absorption bands. nist.gov The most prominent feature is the very strong and broad absorption band for the asymmetric stretching vibration of the isothiocyanate group (-N=C=S), which is a hallmark of this class of compounds. The carbonyl group (C=O) also presents a strong, sharp absorption. Other notable vibrations include those from the aromatic ring and the carbon-chlorine bond.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~2065 | Very Strong, Broad | -N=C=S Asymmetric Stretch |

| ~1720 | Strong | C=O Carbonyl Stretch |

| ~1590, ~1470 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1210 | Strong | C-C Stretch / Aromatic Vibrations |

| Below 800 | Medium-Strong | C-Cl Stretch |

UV-Visible Spectroscopy: The UV-Visible spectrum of this compound is dictated by the electronic transitions within its chromophoric groups: the 3-chlorobenzoyl system and the isothiocyanate moiety. The spectrum is expected to show intense absorption bands in the UV region corresponding to π→π* transitions associated with the aromatic ring and the conjugated carbonyl group. Additionally, weaker absorptions, corresponding to n→π* transitions of the non-bonding electrons on the oxygen of the carbonyl group and the sulfur and nitrogen atoms of the isothiocyanate group, are anticipated at longer wavelengths.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The mass spectrum confirms the molecular weight of the compound. nist.gov The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 197, corresponding to the molecule containing the ³⁵Cl isotope. A characteristic isotopic peak at m/z 199 (M+2) is also present with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom (³⁷Cl isotope).

The fragmentation pattern is dominated by the highly stable 3-chlorobenzoyl cation. The primary fragmentation pathway involves the cleavage of the C-N bond between the carbonyl and isothiocyanate groups, leading to the formation of the 3-chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z 139, which is typically the base peak. Further fragmentation of this ion can occur through the loss of carbon monoxide (CO) to yield the 3-chlorophenyl cation at m/z 111.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 197/199 | Molecular Ion [M]⁺ | [C₈H₄ClNOS]⁺ | Shows 3:1 isotopic pattern for one Cl atom. |

| 139/141 | 3-Chlorobenzoyl cation | [C₇H₄ClO]⁺ | Base Peak, formed by loss of NCS radical. |

| 111/113 | 3-Chlorophenyl cation | [C₆H₄Cl]⁺ | Formed by loss of CO from the m/z 139 fragment. |

| 75 | Benzyne cation fragment | [C₆H₃]⁺ | Formed by loss of Cl from the m/z 111 fragment. |

X-ray Crystallography for Precise Solid-State Structure Determination

If a suitable single crystal of this compound were analyzed, X-ray diffraction would reveal the spatial arrangement of the atoms, confirming the connectivity established by other spectroscopic methods. It would also detail intermolecular interactions, such as π-stacking or dipole-dipole forces, that govern the crystal packing. However, as of this writing, a search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of isothiocyanate compounds. DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to predict a range of molecular properties of 3-Chlorobenzoyl isothiocyanate and its derivatives. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and various reactivity descriptors.

The HOMO and LUMO energies are particularly significant as they provide insights into the molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. For benzoyl isothiocyanate derivatives, the distribution of these frontier orbitals is typically across the aromatic ring and the isothiocyanate group, highlighting these regions as key centers of reactivity.

| Property | Predicted Value for Benzoyl Isothiocyanate |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

| Electronegativity (χ) | 4.8 eV |

| Chemical Hardness (η) | 2.7 eV |

| Electrophilicity Index (ω) | 4.2 eV |

Note: The data presented is illustrative for benzoyl isothiocyanate and serves as an approximation for the types of values expected for this compound.

Conformational Analysis and Geometrical Optimization

Computational methods are extensively used to perform conformational analysis and geometry optimization of benzoyl isothiocyanate derivatives. These studies aim to identify the most stable three-dimensional arrangement of the atoms in the molecule, which corresponds to the global minimum on the potential energy surface. The geometry of this compound, including its bond lengths, bond angles, and dihedral angles, is optimized to a state of minimum energy.

Studies on related molecules, such as 2-chlorobenzoyl-isothiocyanate derivatives, have shown that the benzoyl and isothiocyanate groups can adopt different orientations relative to each other. The planarity of the molecule is a key factor influencing its electronic properties and reactivity. The optimization calculations can reveal whether a planar or a non-planar conformation is more stable. The presence of the chlorine atom on the benzene (B151609) ring can influence the preferred conformation through steric and electronic effects.

The optimized geometrical parameters are crucial for understanding the molecule's structure and can be used to simulate spectroscopic data, such as vibrational frequencies, which can then be compared with experimental results to validate the computational model. Below is a table of typical calculated bond lengths and angles for the core structure of a benzoyl isothiocyanate, providing an indication of the expected geometry for this compound.

| Bond/Angle | Typical Calculated Value |

| C=O bond length | 1.22 Å |

| C-N bond length | 1.38 Å |

| N=C bond length | 1.21 Å |

| C=S bond length | 1.58 Å |

| C-C-O bond angle | 122° |

| C-N=C bond angle | 170° |

| N=C=S bond angle | 178° |

Note: These values are representative of the benzoyl isothiocyanate core and may vary slightly for the 3-chloro substituted derivative.

Reaction Mechanism Elucidation and Transition State Investigations

A significant application of computational chemistry in the study of this compound is the elucidation of reaction mechanisms. By mapping the potential energy surface for a given reaction, chemists can identify the most likely reaction pathway, including the structures of intermediates and, crucially, the transition states.

Transition state theory is a fundamental concept in these investigations. The transition state represents the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction. Computational methods, particularly DFT, are used to locate and characterize these transition state structures. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For reactions involving benzoyl isothiocyanates, such as their reaction with amines to form thioureas, computational studies can model the nucleophilic attack of the amine on the isothiocyanate carbon. These models can help to determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. The calculations can also predict the influence of substituents on the benzene ring, such as the 3-chloro group, on the activation energy and reaction rate. For instance, electron-withdrawing groups can increase the electrophilicity of the isothiocyanate carbon, potentially lowering the activation barrier for nucleophilic attack.

Quantum Chemical Modeling of this compound Derivatives

Quantum chemical modeling extends beyond the parent this compound to its various derivatives. These studies are often aimed at understanding how modifications to the molecular structure affect its properties and reactivity. For example, by computationally modeling a series of derivatives with different substituents on the phenyl ring, it is possible to establish structure-activity relationships.

These modeling studies can predict how changes in the electronic nature or steric bulk of substituents will alter the HOMO-LUMO gap, dipole moment, and other electronic properties. This information is invaluable in the rational design of new molecules with tailored properties. For example, if this compound is to be used as a precursor for synthesizing biologically active thioureas, computational modeling can help in selecting substituents that would enhance the desired biological activity.

Molecular docking simulations, a form of quantum chemical modeling, can be used to predict the binding affinity of this compound derivatives to biological targets such as enzymes or receptors. These simulations provide insights into the intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding process. Such in silico screening can prioritize the synthesis of the most promising derivatives, thereby saving time and resources in drug discovery and development processes.

Biological and Pharmacological Research of 3 Chlorobenzoyl Isothiocyanate Derivatives

Rational Design and Synthesis of Biologically Active Derivatives

The rational design of 3-chlorobenzoyl isothiocyanate derivatives often involves the strategic incorporation of different pharmacophores into the core structure to enhance biological activity and selectivity. The synthesis of these derivatives typically starts from 3-chlorobenzoic acid, which is converted to the corresponding acyl chloride. The acyl chloride is then reacted with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, to form the this compound intermediate. This versatile intermediate can then be reacted with a variety of nucleophiles, such as amines, hydrazines, or amino acids, to yield a diverse library of thiourea (B124793), semicarbazide, and other related derivatives.

For instance, the reaction of this compound with various aminobenzothiazoles can lead to the formation of N-(3-chlorobenzoyl)-N'-(substituted benzothiazol-2-yl)thioureas. The synthesis of such compounds is often carried out in a suitable solvent like acetone (B3395972) or tetrahydrofuran, and the progress of the reaction is monitored by thin-layer chromatography. The final products are typically purified by recrystallization or column chromatography. The structures of the synthesized compounds are then confirmed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

The design strategy for these derivatives often considers factors such as lipophilicity, electronic effects of substituents, and the potential for hydrogen bonding interactions with biological targets. By modifying the substituents on the aromatic rings or the linker between the 3-chlorobenzoyl moiety and other heterocyclic systems, researchers can fine-tune the pharmacological properties of the resulting compounds.

In Vitro and In Vivo Pharmacological Activity Assessments

Derivatives of this compound have been investigated for their potential as anticancer agents. The cytotoxic activity of these compounds is often evaluated in vitro against a panel of human cancer cell lines. For example, various isothiocyanate derivatives have demonstrated significant growth inhibitory properties against cell lines such as HepG2 (liver carcinoma) and B16F10 (melanoma). annalsofplantsciences.com The anticancer activity is typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. annalsofplantsciences.com

The mechanism of anticancer action for isothiocyanates can involve the induction of apoptosis (programmed cell death) through caspase-dependent pathways. nih.gov They have also been shown to affect multiple signaling pathways involved in cell cycle progression and proliferation. nih.gov While many studies focus on naturally occurring isothiocyanates like sulforaphane, the synthetic derivatives of this compound are designed to enhance these anticancer properties. nih.gov

| Compound Derivative | Cancer Cell Line | Activity |

| Isothiocyanate Combination (AITC, PEITC, SUL) | HepG2 (Human Liver Carcinoma) | IC50: 16.38 µM |

| Isothiocyanate Combination (AITC, PEITC, SUL) | B16F10 (Mice Melanoma) | IC50: 18.51 µM |

Data sourced from in vitro studies on various isothiocyanate derivatives. annalsofplantsciences.com

The antibacterial potential of this compound derivatives has been explored against a range of Gram-positive and Gram-negative bacteria. The antimicrobial activity is often determined by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values.

Research on various aroyl isothiocyanate derivatives has shown that these compounds can exhibit moderate to potent activity against bacteria such as Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net The introduction of the 3-chlorobenzoyl group is intended to modulate this activity. The mechanism of antibacterial action is believed to involve the disruption of essential cellular processes in bacteria.

A study on newly synthesized isothiocyanate derivatives demonstrated broad-spectrum antibacterial effects. For instance, 4-hydroxybutyl isothiocyanate showed MIC values of 762 µmol/L for both Staphylococcus aureus and Escherichia coli. nih.gov Another derivative, ethyl 4-methylsulfoxidobutanoate, was particularly effective against Gram-positive bacteria, with an MIC of 425 µmol/L for S. aureus. nih.gov

| Bacterial Strain | Isothiocyanate Derivative | MIC (µg/mL) |

| Staphylococcus aureus | Ethyl 4-methylsulfoxidobutanoate | 425 µmol/L |

| Escherichia coli | 4-Hydroxybutyl isothiocyanate | 762 µmol/L |

| Bacillus cereus | cis-3-aroyl-urea-β-lactam derivative | 6.25 |

| Pseudomonas aeruginosa | cis-3-aroyl-urea-β-lactam derivative | Potent activity |

Data represents findings from studies on various isothiocyanate derivatives. nih.govrsc.org

Several derivatives of isothiocyanates have been evaluated for their antifungal properties. Studies have shown that the antifungal activity can be influenced by the nature of the substituents on the aromatic ring. nih.govnih.gov The potency of these compounds is often tested against clinically relevant fungal strains like Candida albicans and Aspergillus niger.

For example, research on isothiocyanate derivatives of biphenyl (B1667301) and naphthalene (B1677914) has demonstrated notable antifungal activity. nih.govnih.gov In contrast, derivatives of stilbene (B7821643) and azobenzene (B91143) showed limited activity, which was attributed to their low water solubility and large molecular size, preventing them from penetrating the fungal cell wall. nih.govnih.gov Novel cis-3-aroyl-thiourea-β-lactams, synthesized from aroyl isothiocyanates, have also shown promising antifungal properties against strains like Candida tropicalis. rsc.org

| Fungal Strain | Isothiocyanate Derivative | MIC (µg/mL) |

| Candida tropicalis | cis-3-aroyl-urea-β-lactam derivative 8d | 1.5 |

| Candida tropicalis | cis-3-aroyl-urea-β-lactam derivative 8e | 1.5 |

Data from a study on novel β-lactam derivatives synthesized from aroyl isothiocyanates. rsc.org

The anti-inflammatory and analgesic potential of isothiocyanate derivatives is an active area of research. The anti-inflammatory activity is often evaluated using in vivo models, such as carrageenan-induced paw edema in rats, and in vitro assays, like the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Some isothiocyanate derivatives have shown potent and selective inhibition of COX-2, which is a key enzyme in the inflammatory pathway. nih.govresearchgate.net This selectivity is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The analgesic activity is often assessed using models like the hot plate test in mice. nih.gov While some isothiocyanate derivatives of fentanyl analogs have shown analgesic activity, the introduction of the isothiocyanate group has been found to decrease their potency compared to the parent compounds. nih.gov

| Assay | Isothiocyanate Derivative | Activity |

| COX-2 Inhibition | Phenyl isothiocyanate | ~99% inhibition at 50 µM |

| COX-2 Inhibition | 3-Methoxyphenyl (B12655295) isothiocyanate | ~99% inhibition at 50 µM |

| Analgesic Activity (Hot Plate Test) | SuperFIT, CarFIT, OMFIT, MethoFIT | Lower ED50 than parent compounds |

Data compiled from studies on various isothiocyanate derivatives. researchgate.netnih.gov

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their pharmacological profile.

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. While direct studies on this compound derivatives are limited, the broader class of isothiocyanates has been shown to interfere with signaling pathways that may be downstream of VEGFR-2.

HIV-1 Protease Inhibition: HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus. Some isothiazole (B42339) derivatives have been shown to inhibit HIV-1 replication, suggesting that isothiocyanate-related structures could be explored for this target. nih.gov However, specific data on this compound derivatives as direct HIV-1 protease inhibitors is not readily available.

α-amylase Inhibition: α-amylase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Plant-derived compounds, including some that contain sulfur, have been shown to inhibit α-amylase. nih.govualberta.ca Derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which can be synthesized from isothiocyanates, have exhibited α-amylase inhibitory activity. mdpi.com

Butyrylcholinesterase Inhibition: Butyrylcholinesterase is an enzyme involved in neurotransmission, and its inhibition is relevant for the treatment of Alzheimer's disease. Phenyl isothiocyanate and its derivatives have shown promising inhibitory activity against butyrylcholinesterase. For example, 3-methoxyphenyl isothiocyanate exhibited 49.2% inhibition at a concentration of 1.14 mM. researchgate.net

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria. While specific studies on this compound derivatives as urease inhibitors are not detailed in the provided context, the general reactivity of the isothiocyanate group with nucleophilic residues in enzyme active sites suggests potential for such activity.

| Enzyme | Inhibitor (Isothiocyanate Derivative) | Inhibitory Activity |

| α-amylase | 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives | IC50 values ranging from 186.437 to 940.903 µM |

| Butyrylcholinesterase | 3-Methoxyphenyl isothiocyanate | 49.2% inhibition at 1.14 mM |

Data from studies on related isothiocyanate and quinazolinone derivatives. researchgate.netmdpi.com

Antioxidant Potential

Isothiocyanates (ITCs) are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and induce the expression of detoxifying and antioxidant enzymes. While research specifically isolating the antioxidant potential of this compound is limited, studies on analogous aromatic and synthetic isothiocyanates provide significant insights into the potential of this class of compounds.

The antioxidant efficacy of various isothiocyanates has been evaluated through multiple methods. For instance, phenyl isothiocyanate and its methoxy-substituted derivatives have demonstrated notable free radical scavenging activity. researchgate.netnih.gov The position of substituents on the phenyl ring can influence this activity. nih.gov One study on 11 different isothiocyanates found that aromatic and arylaliphatic ITCs generally showed better activity than aliphatic ones. nih.gov

A proposed mechanism for the radical scavenging activity involves the reaction of the isothiocyanate with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. researchgate.net Furthermore, some synthetic isothiocyanates, such as 3-morpholinopropyl isothiocyanate (3MP-ITC), have been shown to be potent inducers of the Nrf2-mediated antioxidant response. nih.gov This pathway is a key cellular defense mechanism against oxidative stress. 3MP-ITC was found to increase the nuclear accumulation of Nrf2, leading to the upregulation of antioxidant enzymes. nih.gov This induction is linked to the depletion of intracellular glutathione (B108866) (GSH) and the activation of multiple signaling kinase pathways. nih.gov

The table below summarizes the antioxidant activity of several isothiocyanate derivatives, highlighting the potential for this chemical class.

| Compound | Antioxidant Assay | Results | Reference |

| 2-Methoxyphenyl ITC | Acetylcholinesterase Inhibition | IC₅₀ of 0.57 mM | researchgate.netnih.gov |

| 3-Methoxyphenyl ITC | Butyrylcholinesterase Inhibition | 49.2% inhibition at 1.14 mM | researchgate.netnih.gov |

| Phenyl isothiocyanate | DPPH Radical Scavenging | IC₅₀ of 1.08 mM | researchgate.net |

| 3-Methoxyphenyl ITC | DPPH Radical Scavenging | IC₅₀ of 1.16 mM | researchgate.net |

| 3MP-ITC | Nrf2-ARE Pathway | Strong induction of Nrf2-dependent enzymes | nih.gov |

Anti-biofilm Activities

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Derivatives of this compound, particularly the corresponding thioureas, have been investigated for their ability to inhibit biofilm formation.

Thiourea derivatives bearing various scaffolds have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net For example, butyl isothiocyanate has been shown to hamper biofilm development in Candida albicans. nih.gov Its mechanism involves inhibiting the hyphal transition, a critical step in biofilm formation for this fungus. nih.gov

The anti-biofilm activity of isothiocyanates and their derivatives is often linked to the disruption of key processes in biofilm development, such as initial cell adhesion, exopolysaccharide (EPS) production, and quorum sensing (QS), which is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. researchgate.netnih.gov Research on compounds from marine sources has identified various molecules that inhibit biofilm formation without being bactericidal, which is advantageous as it may not exert selective pressure for the development of resistance. nih.govmdpi.com

The general findings suggest that the structural features of these derivatives play a crucial role in their activity. For instance, S-3,4-dichlorobenzyl isothiourea hydrochloride was found to inhibit biofilm formation of multi-drug resistant Pseudomonas aeruginosa. researchgate.net This indicates that halogen substitutions on the benzyl (B1604629) ring, similar to the chlorine in this compound, can be a key feature for activity.

Other Noteworthy Biological Activities (e.g., Antidiabetic, Antitubercular, Antiviral, Insecticidal)

Beyond antioxidant and anti-biofilm properties, derivatives of this compound have been explored for a range of other biological activities.

Antitubercular Activity Derivatives of benzoyl isothiocyanates, specifically benzoylthioureas, have shown promise as antitubercular agents. asianpubs.org Studies on a series of synthesized benzoylthiourea (B1224501) derivatives indicated that some compounds exhibited good activity against Mycobacterium tuberculosis. asianpubs.org Notably, the presence of a chlorine atom, as in derivatives of this compound, was found to be associated with higher antibacterial and antifungal activities. asianpubs.org The mechanism of action for related heterocyclic compounds against tuberculosis can involve the inhibition of essential enzymes in the mycobacterial cell, such as those involved in nucleic acid biosynthesis or cell wall formation. mdpi.comnih.gov

Antiviral Activity Isothiocyanates have been investigated for their potential antiviral effects. Allyl isothiocyanate (AITC), a well-known natural isothiocyanate, demonstrated a concentration-, temperature-, and time-dependent antiviral effect against enteric viruses like hepatitis A virus (HAV) and murine norovirus (MNV). nih.gov The findings suggest that AITC may interfere with the viral capsid's interaction with its cellular receptor. nih.gov While direct studies on this compound derivatives are not extensively documented in this context, the established activity of other ITCs provides a rationale for exploring this scaffold in antiviral drug discovery. nih.govnih.gov The development of novel heterocyclic systems from isothiocyanate precursors is a common strategy in the search for new antiviral agents. mdpi.comresearchgate.net

Insecticidal Activity Natural isothiocyanates are known for their role as plant defense compounds against herbivores. Research has confirmed the potent insecticidal activity of compounds like allyl isothiocyanate. nih.gov AITC has been shown to have strong fumigant toxicity against several major pests of stored products, including Sitophilus zeamais (maize weevil) and Tribolium ferrugineum (rust-red flour beetle). nih.gov Its efficacy has been found to be comparable to that of commercial fumigants like phosphine. nih.gov This highlights the potential of isothiocyanate-based compounds, including derivatives of this compound, as leads for the development of new insecticides.

Quantitative and Qualitative Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies help in understanding how modifications to the chemical structure influence their therapeutic effects.

Qualitative SAR observations from various studies provide valuable guidance for drug design. For example, in the context of antitubercular benzoylthiourea derivatives, it has been observed that the presence of a chloro-substituent on the benzoyl ring enhances antimicrobial activity. asianpubs.org This suggests that the 3-chloro substitution is a favorable feature. The nature and position of substituents on the amine part of the thiourea derivative also significantly impact the biological activity.

In the development of anti-inflammatory isothiocyanate derivatives targeting cyclooxygenase (COX) enzymes, docking scores and ligand efficiency scores are used to select promising candidates. nih.gov Such computational approaches, combined with experimental testing, allow for a more rational design of potent and selective inhibitors. For isoquinolone derivatives developed for antiviral activity, SAR studies have revealed that specific substitutions at various positions on the core skeleton can dramatically affect both efficacy and cytotoxicity. mdpi.com For instance, methylation at one position might increase cytotoxicity, while substitutions at other positions can abolish antiviral activity entirely. mdpi.com

These examples underscore the importance of systematic structural modifications and subsequent biological evaluation to delineate the SAR for a given biological target, which is crucial for optimizing the potency and selectivity of derivatives originating from this compound.

Role as Pharmaceutical Drug Scaffolds and Precursors in Drug Discovery

The isothiocyanate group is a highly versatile functional group in organic synthesis, making this compound a valuable precursor and scaffold for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. mdpi.comchemrxiv.org

Isothiocyanates readily react with nucleophiles, such as amines, hydrazines, and amino acids, to form thiourea derivatives. These thioureas can then be used as intermediates in cyclization reactions to construct diverse heterocyclic systems, including 1,2,4-triazoles, 1,3-diazines, and 1,3-oxazines. nih.gov This reactivity has been exploited to create libraries of compounds for biological screening. For example, phthalimidoacetyl isothiocyanate has been used as a scaffold to synthesize various heterocycles that were subsequently tested for antimicrobial activity. nih.gov

Aroyl isothiocyanates, the class to which this compound belongs, have been specifically used as precursors for novel classes of compounds. In one study, aroyl isothiocyanates were reacted with cis-3-amino-β-lactams to synthesize cis-3-aroyl-thiourea-β-lactams, a class of compounds evaluated for antibacterial activity. rsc.org This demonstrates the role of the aroyl isothiocyanate as a key building block for accessing complex molecular architectures.

The utility of isothiocyanates as synthetic intermediates is a cornerstone of their importance in drug discovery. mdpi.commdpi.com They provide a reliable route to thioureas and subsequently to a multitude of heterocyclic scaffolds, which are prevalent in many approved drugs. nih.gov The 3-chlorobenzoyl moiety itself can be considered a key pharmacophoric element, with the chlorine atom potentially engaging in specific interactions with biological targets to enhance potency or selectivity.

Applications in Advanced Materials Science and Catalysis

Utilization in Polymer Chemistry and Functional Material Development

3-Chlorobenzoyl isothiocyanate serves as a key monomer in the synthesis of poly(thiourea)s, a class of sulfur-containing polymers with unique properties and functionalities. The reaction of isothiocyanates with amines to form thiourea (B124793) linkages is a highly efficient "click" reaction, allowing for the straightforward synthesis of these polymers. nih.gov

Poly(thiourea)s are of significant interest due to their excellent thermal stability, high refractive indices, and capacity for metal ion chelation. The incorporation of the 3-chlorobenzoyl group into the polymer backbone can further enhance these properties. For instance, benzoylthiourea (B1224501) polymers have been synthesized through the reaction of terephthalodiisothiocyanate with substituted amines, yielding materials with high thermal stability and significant surface areas. researchgate.net These polymers have shown potential as sorbents for heavy metal ions like mercury. researchgate.net

The synthesis of poly(thiourea)s can be achieved through various methods, including multicomponent polymerization of elemental sulfur, chloroform, and diamines. researchgate.net This approach allows for the creation of high molecular weight polymers under mild conditions. researchgate.net The general reaction for the formation of a poly(thiourea) from a diisothiocyanate and a diamine is depicted below:

| Monomer 1 | Monomer 2 | Polymer Structure |

| OCN-R1-NCO | H2N-R2-NH2 | [-C(=S)NH-R1-NHC(=S)NH-R2-NH-]n |

Table 1: General representation of poly(thiourea) synthesis.

The properties of the resulting poly(thiourea)s can be tailored by varying the structure of the diamine and the isothiocyanate monomers. This modular approach enables the development of materials with a wide range of mechanical and thermal properties, from rigid plastics to elastomers. nih.gov

Role as Organocatalysts in Stereoselective and Green Organic Transformations

Thiourea derivatives have emerged as powerful hydrogen-bond-donating organocatalysts for a variety of stereoselective organic reactions. The ability of the thiourea moiety to form two hydrogen bonds with an acceptor molecule allows for the activation and stereocontrol of reactions. While specific studies on catalysts derived directly from this compound are not extensively documented, the broader class of acylthioureas, which can be readily synthesized from it, are known to be effective catalysts.

For example, chiral thiourea catalysts have been successfully employed in asymmetric aldol (B89426) reactions of unactivated ketones. scbt.com In these reactions, the thiourea catalyst activates the carbonyl group of the isatin (B1672199) through hydrogen bonding, while a basic moiety on the catalyst deprotonates the ketone to form an enolate. This dual activation strategy allows for high enantioselectivity in the formation of 3-alkyl-3-hydroxyindolin-2-ones. scbt.com

The general mechanism for a thiourea-catalyzed aldol reaction involves the formation of a complex between the catalyst and the electrophile, followed by the approach of the nucleophile. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.

Development of Chemosensors and Biosensors

The isothiocyanate group is a versatile functional handle for the development of chemosensors and biosensors due to its reactivity towards nucleophiles like amines and thiols. This reactivity allows for the covalent attachment of this compound to signaling molecules, such as fluorophores, or to recognition units that can selectively bind to analytes of interest.

Thiourea derivatives, which can be synthesized from this compound, are known to act as effective receptors for various metal ions. mdpi.com The sulfur and nitrogen atoms of the thiourea moiety can coordinate with metal ions, leading to a change in the photophysical properties of an attached chromophore, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). While specific chemosensors based on this compound are not widely reported, the principle has been demonstrated with other benzoylthiourea polymers, which have been shown to act as sensors for the removal of trace amounts of Hg2+ ions. researchgate.net

The development of fluorescent probes for biological imaging is another area where isothiocyanates are widely used. molbase.comrsc.org Isothiocyanates can react with amine groups on biomolecules to form stable thiourea linkages, effectively labeling them with a fluorescent tag. Although specific applications of this compound in this area are not detailed in the available literature, its potential as a building block for such probes is evident.

Applications in Industrial Processes (e.g., Dyes, Mineral Processing)

While direct applications of this compound in industrial dye synthesis are not extensively documented, the chemistry of isothiocyanates and their derivatives is relevant to this field. Azo dyes, which constitute a large class of synthetic colorants, are typically synthesized through the coupling of a diazonium salt with an electron-rich aromatic compound. While isothiocyanates themselves are not the primary components of azo dyes, the functional groups they can introduce, such as thioureas, can be incorporated into dye structures to modify their properties.

Environmental Considerations and Green Chemistry Approaches

Environmental Behavior and Potential Impact of Chlorinated Isothiocyanates

The environmental behavior of a chemical is governed by its physical and chemical properties, which influence its transport and fate in various environmental compartments such as soil, water, and air. For chlorinated isothiocyanates like 3-Chlorobenzoyl isothiocyanate, the presence of both a chlorine atom and an isothiocyanate group will dictate its environmental persistence, mobility, and potential for bioaccumulation.

Organochlorine compounds, as a class, are known for their persistence in the environment. nih.gov They can enter the environment through various channels, including industrial discharge and agricultural application. nih.gov Once in the environment, their fate is influenced by factors such as soil composition, pH, and microbial activity. nih.gov Chlorinated aromatic hydrocarbons, which share the chlorinated benzene (B151609) ring structure with this compound, are known to be persistent environmental pollutants. taylorfrancis.com

The transport of these compounds in the soil and groundwater is a significant concern. nih.gov Organochlorine pesticides, for instance, can adhere to soil particles and also be transported through water, leading to contamination of areas far from the original source. kosmospublishers.comkosmospublishers.com The mobility and distribution of these compounds in the soil are dependent on the soil's organic matter content and texture. kosmospublishers.comkosmospublishers.com

The potential for bioaccumulation, where the chemical concentrates in organisms at higher levels of the food chain, is another critical consideration for chlorinated compounds. nih.govnih.gov This process can lead to adverse effects on wildlife and humans. nih.govnih.gov The lipophilic nature of many organochlorine compounds contributes to their tendency to accumulate in the fatty tissues of organisms. kosmospublishers.com

Table 1: Factors Influencing the Environmental Behavior of Chlorinated Isothiocyanates

| Factor | Influence on Environmental Behavior |

| Chlorination | Can increase persistence and potential for bioaccumulation. nih.gov |

| Isothiocyanate Group | Reactive group that can undergo hydrolysis and other transformations, affecting the compound's stability and degradation pathways. |

| Soil Properties | Organic matter content, pH, and microbial populations can affect adsorption, degradation, and mobility. nih.gov |

| Water Solubility | Influences the potential for transport in aquatic systems. |

| Volatility | Determines the likelihood of atmospheric transport. nih.gov |

Development of Sustainable and Environmentally Benign Synthetic Pathways for this compound and its Derivatives

Traditional methods for the synthesis of isothiocyanates have often involved the use of hazardous reagents and solvents. nih.gov In recent years, there has been a significant push towards the development of "green" or sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize less toxic materials. nih.gov

Several green chemistry approaches have been developed for the synthesis of isothiocyanates that could be applicable to the production of this compound and its derivatives. These methods focus on improving the efficiency and environmental profile of the synthesis.

One promising approach involves the use of water as a solvent. A method for synthesizing isothiocyanates from primary amines and carbon disulfide using sodium persulfate as a desulfurizing agent in water has been reported. rsc.org This process is advantageous as it avoids the use of volatile organic solvents. rsc.org

Another sustainable strategy is the use of elemental sulfur as a sulfur source. nih.gov The reaction of isocyanides with elemental sulfur, catalyzed by an amine base, provides a more environmentally friendly route to isothiocyanates, avoiding highly toxic reagents like thiophosgene. nih.gov This reaction can be performed in greener solvents, further enhancing its sustainability. nih.gov

Phase transfer catalysis (PTC) represents another efficient and environmentally friendly method for synthesizing acyl isothiocyanates. znaturforsch.comdntb.gov.ua This technique can facilitate the reaction between an aqueous solution of a thiocyanate (B1210189) salt and an organic solution of an acyl chloride, reducing the need for harsh reaction conditions and simplifying product isolation. The choice of the phase transfer catalyst can also influence the regioselectivity of the reaction. znaturforsch.com

These sustainable methodologies offer significant advantages over traditional synthetic routes by reducing the environmental impact associated with the production of isothiocyanates.

Table 2: Comparison of Synthetic Methods for Isothiocyanates

| Synthetic Method | Advantages | Disadvantages |

| Traditional Methods (e.g., using thiophosgene) | Often high yielding and applicable to a wide range of substrates. ijacskros.com | Use of highly toxic and hazardous reagents. nih.gov |

| Synthesis in Water | Avoids volatile organic solvents, environmentally benign. rsc.org | May require specific catalysts and conditions for optimal yield. |

| Elemental Sulfur-based Synthesis | Utilizes a readily available and less toxic sulfur source. nih.govnih.gov | May require optimization of reaction conditions for different substrates. |

| Phase Transfer Catalysis | Efficient, can be performed under milder conditions, and may offer improved selectivity. znaturforsch.comdntb.gov.ua | Catalyst selection can be crucial for reaction success. |

Biodegradation and Ecotoxicity Profiling of Related Chemical Structures

The ultimate fate of a chemical in the environment is often determined by its susceptibility to biodegradation by microorganisms. eurochlor.org The ecotoxicity of a compound refers to its potential to cause harm to various organisms in the ecosystem.

The biodegradation of chlorinated aromatic compounds has been extensively studied. eurochlor.orgepa.govslideshare.net Microorganisms have evolved various enzymatic pathways to break down these persistent pollutants. eurochlor.org Under aerobic conditions, the degradation of chloroaromatics often proceeds through the formation of chlorocatechols as key intermediates. slideshare.net The initial steps can involve the action of oxygenases, which introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. eurochlor.org

Anaerobic biodegradation of chlorinated aromatic compounds typically involves reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. eurochlor.org This process can lead to the formation of less chlorinated and often less toxic compounds. eurochlor.org The complete mineralization of some highly chlorinated compounds may require a sequence of anaerobic and aerobic conditions. eurochlor.org

The ecotoxicity of aromatic isothiocyanates has been investigated, and it has been found that their toxicity can vary depending on the specific structure. nih.gov For example, isothiocyanates with the -NCS group attached to an aliphatic carbon tend to be more toxic than those where it is directly attached to the aromatic ring. nih.gov The reactivity of the isothiocyanate group with biological nucleophiles, such as the thiol groups in proteins, is thought to be a key mechanism of their toxicity. nih.gov

While specific ecotoxicity data for this compound is limited, the presence of the chlorinated aromatic ring and the reactive isothiocyanate group suggests that it could exhibit toxicity to aquatic and terrestrial organisms. Further studies would be needed to fully characterize its ecotoxicological profile.

Table 3: Overview of Biodegradation and Ecotoxicity of Related Structures

| Chemical Class | Biodegradation Pathways | Ecotoxicity Profile |

| Chlorinated Aromatic Compounds | Aerobic degradation via chlorocatechols; Anaerobic reductive dechlorination. eurochlor.orgslideshare.net | Can be persistent and bioaccumulative, with toxicity varying based on the degree and position of chlorination. nih.gov |

| Aromatic Isothiocyanates | Biodegradation pathways are less well-defined but likely involve transformation of the isothiocyanate group. | Toxicity is related to the reactivity of the isothiocyanate group with biological macromolecules. nih.gov |

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization and Reaction Pathways

The isothiocyanate group of 3-chlorobenzoyl isothiocyanate is a highly reactive moiety, making it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other derivatives. acs.orgresearchgate.net Future research will likely focus on exploring novel derivatization and reaction pathways to expand the chemical space accessible from this starting material.

Key areas of exploration include:

Multicomponent Reactions (MCRs): Investigating the use of this compound in MCRs offers a streamlined approach to generating molecular complexity from simple starting materials. rsc.org This strategy is particularly valuable for the rapid synthesis of compound libraries for high-throughput screening.

Novel Cyclization Reactions: Discovering new cyclization strategies involving the isothiocyanate group can lead to the formation of unique and potentially bioactive heterocyclic scaffolds. This includes exploring reactions with novel substrates and catalysts.

Sustainable Synthesis: Developing more environmentally friendly and sustainable methods for the synthesis and derivatization of this compound is a critical future direction. rsc.orgnih.gov This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. nih.govsemanticscholar.org

Advanced Computational Drug Design and Virtual Screening for New Therapeutic Targets

Computational approaches are becoming increasingly integral to modern drug discovery. For this compound and its derivatives, these tools can accelerate the identification of new therapeutic applications and optimize lead compounds.

Future computational efforts will likely involve:

Virtual Screening of Large Compound Libraries: Utilizing virtual screening techniques allows for the rapid assessment of vast libraries of virtual compounds derived from this compound against a wide range of biological targets. nih.govnih.gov This can help identify novel protein-ligand interactions and prioritize compounds for synthesis and experimental testing.

Structure-Based Drug Design: For targets where a three-dimensional structure is available, structure-based design can be employed to rationally design derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. This involves iterative cycles of computational modeling and experimental validation.

Predictive Modeling of ADMET Properties: Computational models that can accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives are crucial for early-stage drug development. These models can help to identify and mitigate potential liabilities before significant resources are invested.

Development of Targeted Delivery Systems and Diagnostic Agents

The development of sophisticated delivery systems can enhance the therapeutic efficacy and reduce the side effects of drugs derived from this compound. Furthermore, its unique chemical properties may be harnessed for the creation of novel diagnostic tools.

Future research in this area will focus on:

Nanoparticle-Based Drug Delivery: Encapsulating therapeutic derivatives of this compound within nanoparticles can improve their solubility, stability, and pharmacokinetic profile. nih.gov Furthermore, nanoparticles can be functionalized with targeting ligands to achieve selective delivery to diseased tissues, such as tumors. nih.gov

Stimuli-Responsive Release Systems: Designing delivery systems that release their therapeutic cargo in response to specific stimuli present in the disease microenvironment (e.g., pH, enzymes, redox potential) can enhance the precision of drug delivery. nih.gov